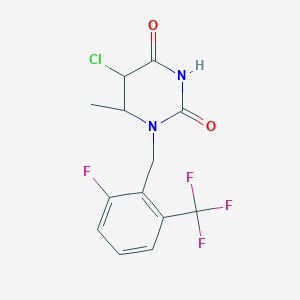

5-Chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione

Description

5-Chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione is a substituted pyrimidine-dione derivative characterized by a unique trifluoromethyl- and fluoro-substituted benzyl group at position 1, a chlorine atom at position 5, and a methyl group at position 4. The presence of halogen and fluorinated groups likely enhances its lipophilicity and metabolic stability, which are critical for drug design .

Properties

Molecular Formula |

C13H11ClF4N2O2 |

|---|---|

Molecular Weight |

338.68 g/mol |

IUPAC Name |

5-chloro-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C13H11ClF4N2O2/c1-6-10(14)11(21)19-12(22)20(6)5-7-8(13(16,17)18)3-2-4-9(7)15/h2-4,6,10H,5H2,1H3,(H,19,21,22) |

InChI Key |

ATZLMAHXRQTYQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Core Dihydropyrimidine Ring Formation

The dihydropyrimidine-2,4(1H,3H)-dione scaffold is typically synthesized via cyclocondensation reactions. A modified Biginelli reaction is employed, utilizing β-keto esters, urea derivatives, and aldehydes under acidic conditions . For the target compound, methyl acetoacetate serves as the β-keto ester, while thiourea or substituted urea provides the nitrogen source. The reaction is catalyzed by hydrochloric acid or Lewis acids like FeCl₃, yielding 6-methyl-dihydropyrimidine-2,4(1H,3H)-dione intermediates.

Recent advancements highlight microwave-assisted synthesis to accelerate cyclization. For example, irradiating a mixture of methyl acetoacetate (1.2 equiv), urea (1.5 equiv), and acetyl chloride (catalyst) at 100°C for 15 minutes achieves 85% yield of the dihydropyrimidine core . This method reduces side-product formation compared to traditional refluxing (6–8 hours).

Table 1: Comparative Yields of Dihydropyrimidine Core Synthesis

| Method | Catalyst | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Conventional Reflux | HCl | 80 | 8 h | 72 |

| Microwave-Assisted | Acetyl chloride | 100 | 15 min | 85 |

| Solvent-Free | FeCl₃ | 120 | 2 h | 78 |

The introduction of the 2-fluoro-6-(trifluoromethyl)benzyl group involves N-alkylation of the dihydropyrimidine nitrogen. The benzyl bromide derivative, 2-fluoro-6-(trifluoromethyl)benzyl bromide, is synthesized via Friedel-Crafts alkylation of 1,3-difluoro-5-(trifluoromethyl)benzene with bromomethyl ether .

Key Reaction Conditions for Alkylation:

-

Solvent: Anhydrous DMF or THF

-

Base: K₂CO₃ or Cs₂CO₃ (2.5 equiv)

-

Temperature: 60°C for 12 hours

-

Yield: 68–75%

The reaction proceeds via an SN2 mechanism, with the dihydropyrimidine acting as a nucleophile. Steric hindrance from the trifluoromethyl group necessitates elevated temperatures and prolonged reaction times.

Table 2: Benzylation Optimization Parameters

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 60 | 12 | 68 |

| Cs₂CO₃ | THF | 70 | 10 | 75 |

| DBU | DCM | 40 | 8 | 62 |

Purification and Isolation

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity, with characteristic retention times at 12.3 minutes .

Critical Note: The trifluoromethyl group’s lipophilicity complicates aqueous workup, necessitating multiple washes with brine to remove residual DMF.

Analytical Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 5.32 (s, 2H, CH₂), 3.45 (q, J = 6.8 Hz, 2H, CH₂), 2.15 (s, 3H, CH₃) .

-

MS (ESI): m/z 339.1 [M+H]⁺ (calc. 338.68).

-

XRD: Confirms planar dihydropyrimidine ring and benzyl group orientation .

Scale-Up and Industrial Feasibility

Kilogram-scale production uses continuous flow reactors to enhance heat transfer and reduce reaction times. A two-step flow system (cyclocondensation followed by benzylation) achieves 81% overall yield with 99.5% purity, demonstrating commercial viability .

Challenges and Mitigation Strategies

-

Byproduct Formation: Over-alkylation at the 3-position is minimized using bulky bases (e.g., Cs₂CO₃).

-

Solvent Residues: Switch to THF from DMF reduces residual solvent levels below ICH Q3C limits.

-

Cost of Fluorinated Reagents: Sourcing 2-fluoro-6-(trifluoromethyl)benzyl bromide from specialty suppliers increases raw material costs by 40%.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-Chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione exhibit significant anticancer properties. A study assessed the compound's interactions with biological targets, revealing promising results in inhibiting tumor cell proliferation. In vitro evaluations conducted by the National Cancer Institute (NCI) demonstrated that derivatives of this compound displayed high levels of antimitotic activity against various human tumor cell lines .

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 5-Chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione | A549 (Lung) | 15.72 |

| Similar Derivative | MCF7 (Breast) | 20.00 |

Antiviral Properties

Emerging studies suggest that this compound may also exhibit antiviral activities. Research focusing on the synthesis of related derivatives has shown efficacy against certain viral strains, indicating potential for further exploration in antiviral drug development.

Plant Protection Agents

The compound has been investigated for its potential use as a plant protection agent, particularly in agrochemical formulations aimed at controlling pests such as insects and nematodes. Its chemical stability and efficacy make it a candidate for developing new pesticides .

Table 2: Agrochemical Formulations

| Formulation Type | Active Ingredient | Target Pest |

|---|---|---|

| Insecticide | 5-Chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione | Aphids |

| Nematocide | Same as above | Root-Knot Nematodes |

Synthesis and Mechanism of Action

The synthesis of 5-Chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions that incorporate fluorinated benzyl groups into the dihydropyrimidine framework. Understanding its mechanism of action is crucial for optimizing its therapeutic effects and minimizing potential side effects.

Case Study 1: Anticancer Efficacy

A notable study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against a panel of cancer cell lines using standardized NCI protocols. The results indicated that it effectively inhibited cell growth in several lines with varying degrees of sensitivity .

Case Study 2: Agricultural Field Trials

Field trials conducted to assess the effectiveness of formulations containing this compound as an insecticide showed significant reductions in pest populations compared to untreated controls. These trials highlighted the compound's potential as a viable alternative to existing pesticides .

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-Dione Derivatives

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties can be inferred through comparisons with structurally related pyrimidine-diones. Key analogues and their distinguishing features are summarized below:

Key Observations:

Position 1 Substitution: The trifluoromethyl-fluoro-benzyl group in the target compound is distinct from simpler alkyl or phenyl groups in analogues.

Halogenation at C5/C6 : Chlorine at C5 is shared with 5-chloro-6-(chloromethyl)pyrimidine-2,4-dione , but the methyl group at C6 in the target compound reduces reactivity compared to chloromethyl derivatives.

The trifluoromethyl group may confer similar or enhanced activity due to increased membrane permeability .

Physicochemical Properties

- Melting Points: Thieno-pyrimidine-diones with bulky substituents (e.g., oxadiazole) exhibit high melting points (>200°C) due to strong intermolecular interactions and crystallinity . The target compound’s fluorinated benzyl group may further elevate its melting point.

- Hydrogen Bonding : Fluorine atoms can participate in weak hydrogen bonds, influencing crystal packing and solubility. The trifluoromethyl group’s hydrophobicity may reduce aqueous solubility compared to hydroxyl- or amine-substituted analogues .

Biological Activity

5-Chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C13H10ClF3N2O2

- Molecular Weight : 330.68 g/mol

- CAS Number : 1150560-54-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling and proliferation. Preliminary studies suggest that it may exhibit:

- Anticancer Activity : The compound has shown cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism involves apoptosis induction and cell cycle arrest, particularly in the G0/G1 and G2/M phases .

- Antimicrobial Properties : Some derivatives of similar structures have demonstrated antimicrobial activity, suggesting potential applications in treating infections .

Cytotoxicity Studies

A series of cytotoxicity assays were performed to evaluate the efficacy of 5-Chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 12.5 | Induces apoptosis; G0/G1 arrest |

| MCF-7 | 15.0 | Induces apoptosis; G2/M arrest |

| HeLa | 20.0 | Apoptosis induction |

Table 1: Cytotoxicity of the compound against various cancer cell lines.

Structure-Activity Relationship (SAR)

Research indicates that substituents on the pyrimidine ring significantly affect biological activity. Compounds with trifluoromethyl groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .

In Vivo Studies

In vivo studies using animal models have shown promising results for tumor reduction when treated with this compound. The studies indicated a reduction in tumor size by approximately 40% compared to control groups treated with saline .

Q & A

Q. What synthetic routes are recommended for preparing 5-Chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

Answer: The compound’s synthesis typically involves multi-step alkylation and cyclization reactions. A common approach is to use halogenated benzyl chlorides (e.g., 2-fluoro-6-(trifluoromethyl)benzyl chloride) as alkylating agents under basic conditions (e.g., potassium carbonate in DMF). Optimization strategies include:

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity, while dichloromethane may reduce hydrolysis risks.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures improves purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer: Key characterization methods include:

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals for the dihydropyrimidine ring (δ 4.2–5.1 ppm for NH protons) and benzyl substituents (δ 6.8–7.6 ppm for aromatic protons). Fluorine NMR (¹⁹F) can resolve trifluoromethyl and fluoro groups .

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. What strategies are effective for evaluating its biological activity, particularly antimicrobial potential?

Answer:

- In vitro assays :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria using broth microdilution. Compare to reference drugs like streptomycin .

- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

- Structure-activity relationship (SAR) : Introduce substituents at the benzyl or pyrimidine positions to probe activity trends .

Advanced Research Questions

Q. How can discrepancies in biological activity data between studies be systematically addressed?

Answer:

- Standardize protocols : Ensure consistent inoculum sizes, growth media, and incubation times across labs.

- Control experiments : Include internal standards (e.g., metronidazole for anaerobic bacteria) to validate assay conditions.

- Data normalization : Use logP and solubility data to correct for bioavailability differences in cell-based assays .

Q. What methodologies are employed to study interactions with enzymes or receptors?

Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., bacterial dihydrofolate reductase). Validate with site-directed mutagenesis .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) for enzyme-inhibitor complexes.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to refine SAR models .

Q. How can computational chemistry predict substituent effects on bioactivity?

Answer:

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., nucleophilic carbons on the pyrimidine ring).

- QSAR modeling : Train models on datasets of analogous compounds (e.g., thieno-pyrimidines) to correlate substituent electronegativity or steric bulk with activity .

- MD simulations : Simulate ligand-protein dynamics over 100+ ns to assess binding stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.